is a multifunctional crosslinker used in protein conjugation . It has an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end . The 4-unit polyethylene glycol (PEG) group and a reducible (cleavable) disulfide bond are also part of its structure .
It is used for protein conjugation via amine-to-amine or amine-to-sulfhydryl crosslinks . The NHS ester provides effective conjugation to lysines, N-termini of peptides, and other primary amines . The pyridyldithiol group enables disulfide linkage with reduced cysteines and other sulfhydryl groups, providing a stable but cleavable bond .
The PEG groups in SPDP-PEG4-NHS ester are flexible, non-immunogenic, hydrophilic, and often enhance the solubility of attached molecules .
It connects primary amines and sulfhydryl targets at distances up to 25.7 angstroms .
SPDP-PEG4-NHS ester is membrane permeable, which allows for intracellular reactions to take place . This means it can be used in experiments that require the modification of molecules inside the cell .
SPDP-PEG4-NHS ester can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (ProTACs) . ProTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
SPDP-PEG4-NHS ester can be used in the synthesis of peptides . The NHS ester end of the molecule can react with primary amines to form stable amide bonds, which are common in peptides .